molecular formula C11H13NO2 B2878133 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 72503-43-6

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2878133
CAS No.: 72503-43-6
M. Wt: 191.23
InChI Key: NEMWEYAZCVDHEF-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring

Scientific Research Applications

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are the serotonin receptors, specifically Htr2a and Htr2c . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

This compound interacts with its targets by inhibiting the uptake of 5-hydroxytryptamine (5-HT), also known as serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites.

Biochemical Pathways

The affected biochemical pathway is the serotonin system. By inhibiting serotonin uptake, this compound increases the availability of serotonin in the synaptic cleft. This leads to enhanced neurotransmission and downstream effects such as mood elevation and reduced anxiety .

Result of Action

The result of the compound’s action is an antidepressant-like effect. By increasing serotonin levels in the brain, it can help alleviate symptoms of depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime . This reaction typically produces a mixture of two isomers, with this compound being the major product due to the electron-donating methoxy group at the 6-position of the oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group at the 6-position. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other benzazepine derivatives.

Properties

IUPAC Name

6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMWEYAZCVDHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72503-43-6
Record name 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-methoxy-3,4-dihydronaphthalen-1(2H)-one (8.3 g, 47.15 mmol) in polyphosphoric acid (100 mL) was added sodium azide (3.6 g, 55.4 mmol) in small portions at 0° C. within 30 minutes. Then the mixture was slowly warmed to room temperature and stirred for another 16 hours, and then poured into ice-water. The precipitate was collected and dried to afford the product 6-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a white solid (6.8 g, yield 75.5%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.48 (s, 1H), 7.13-7.17 (t, 1H, J=8.0 Hz), 6.77-6.79 (d, 1H, J=7.6 Hz), 6.58-6.60 (d, 1H, J=7.6 Hz), 3.78 (s, 3H), 2.68-2.72 (t, 2H, J=6.8 Hz), 2.11-2.14 (t, 2H, J=7.2 Hz), 1.99-2.05 (m, 2H).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.7 g (0.029 mole) of 5-methoxy-tetralone-1-oxime benzenesulfonate in 800-900 ml of 50% strength acetic acid are kept on a waterbath until completely dissolved (about 60 minutes). The solution is then diluted with twice its volume of water and the mixture is repeatedly extracted with ether. The combined ether extracts are washed first with aqueous bicarbonate solution and then repeatedly with water, and are dried and concentrated. The residue which remains crystallizes on being left to stand, and is analytically pure. 4.2 g of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (75.7% yield), of melting point 162° C., are obtained.
Name
5-methoxy-tetralone-1-oxime benzenesulfonate
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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